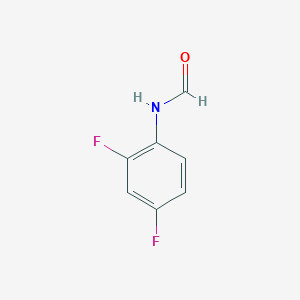

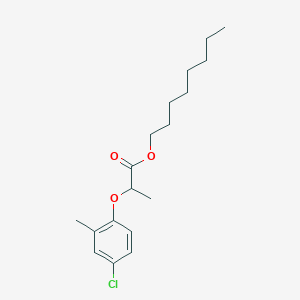

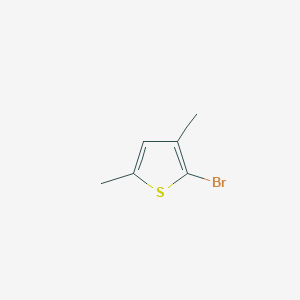

![molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5](/img/structure/B175270.png)

[(2-Amino-2-oxoethyl)thio]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a derivative of carboxylic acid and can be used as an organic reagent . It has a molecular formula of C4H7NO3S .

Synthesis Analysis

The synthesis of “[(2-Amino-2-oxoethyl)thio]acetic acid” usually involves the following steps :Molecular Structure Analysis

The molecular structure of “[(2-Amino-2-oxoethyl)thio]acetic acid” is represented by the SMILES string O=C(CSCC(O)=O)N . It has a molecular weight of 149.17 Da .Physical And Chemical Properties Analysis

“[(2-Amino-2-oxoethyl)thio]acetic acid” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学研究应用

Role in SARS-CoV-2 Interaction and Cardiovascular Implications

Research highlights the critical role of ACE2 as a receptor for SARS-CoV-2, implicating amino acid sequences in the virus's pathogenicity and the host's immune response. ACE2's involvement in amino acid transport, cardiovascular system regulation, and its potential as a therapeutic target underscores the significance of amino acid-related compounds in medical research and therapy development (Gheblawi et al., 2020).

Antioxidant and Antiradical Activities

Compounds with open thiogroup, akin to the thio-functional group in [(2-Amino-2-oxoethyl)thio]acetic acid, exhibit high antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, indicating their potential in mitigating oxidative stress and supporting biochemical processes in radiation-exposed patients. This underscores the compound's potential in research focused on antioxidant mechanisms and protective therapies (Kaplaushenko, 2019).

Biomedical Applications of Poly(amino acid)s

The use of poly(amino acid)s, which include compounds related to [(2-Amino-2-oxoethyl)thio]acetic acid, in developing highly branched polymers for biomedical applications, offers insights into the potential uses of such compounds. These polymers, owing to their biocompatibility, biodegradability, and metabolizable degradation products, hold promise in drug and gene delivery systems, highlighting an area of significant interest for further exploration (Thompson & Scholz, 2021).

Amino Acid Spin Labeling in Peptide Studies

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies through EPR spectroscopy provide a precedent for the use of amino acid derivatives in analyzing peptide structure and interactions. This suggests the potential of [(2-Amino-2-oxoethyl)thio]acetic acid, or derivatives thereof, in similar spectroscopic studies to understand peptide dynamics and interactions, offering a methodological application in biochemical research (Schreier et al., 2012).

Implications in Inflammatory Processes

Exploring the role of ACE2, which is associated with amino acid transport and metabolic processes, in inflammatory bowel disease (IBD) provides a model for investigating how amino acid-related compounds may impact inflammation and disease pathology. Research into ACE2's functions suggests a complex interaction between amino acid metabolism, inflammation, and therapeutic targeting, relevant to compounds like [(2-Amino-2-oxoethyl)thio]acetic acid (Ferreira-Duarte et al., 2020).

安全和危害

属性

IUPAC Name |

2-(2-amino-2-oxoethyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPWPHSXGCYTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326728 |

Source

|

| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Amino-2-oxoethyl)thio]acetic acid | |

CAS RN |

13330-87-5 |

Source

|

| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

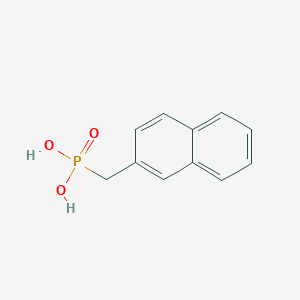

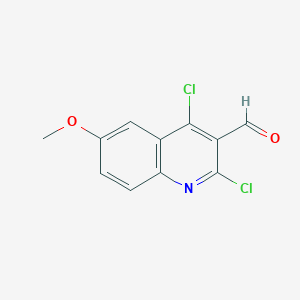

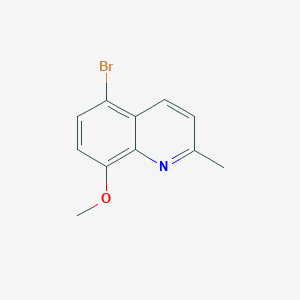

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)

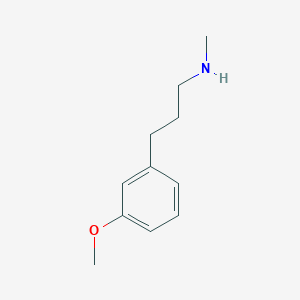

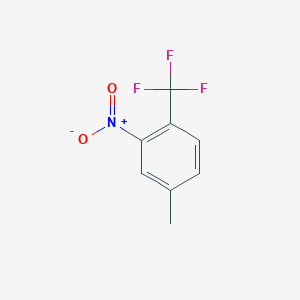

![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)

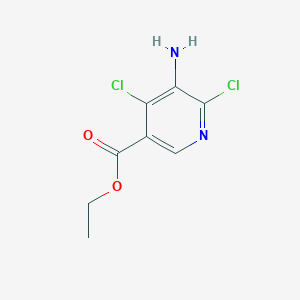

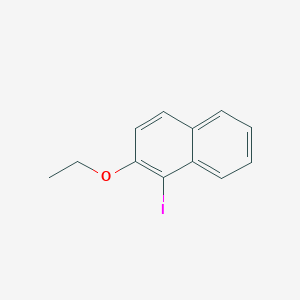

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)